(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFOSHVMVOKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672104 | |
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008140-70-2 | |
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethoxy)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing (6-(trifluoromethoxy)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 5-bromo-2-(trifluoromethoxy)pyridine, followed by its conversion to the target boronic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 5-bromo-2-(trifluoromethoxy)pyridine. The second stage is the conversion of this intermediate to the final product via a borylation reaction. Two common methods for the borylation of aryl halides are the palladium-catalyzed Miyaura borylation and a halogen-metal exchange followed by reaction with a borate ester.
Below is a logical workflow of the synthesis:
Caption: Overall workflow for the synthesis of this compound.
II. Experimental Protocols
A. Stage 1: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine
A common method for the synthesis of 5-bromo-2-(trifluoromethoxy)pyridine involves the bromination of 2-(trifluoromethoxy)pyridine.
Reaction Scheme:
Caption: Synthesis of 5-bromo-2-(trifluoromethoxy)pyridine.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)pyridine (1.0 eq.) in glacial acetic acid.
-
Slowly add bromine (1.1 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it into an ice-water mixture.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield 5-bromo-2-(trifluoromethoxy)pyridine.
| Parameter | Value |
| Reactant | 2-(trifluoromethoxy)pyridine |
| Reagent | Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Table 1: Reaction parameters for the synthesis of 5-bromo-2-(trifluoromethoxy)pyridine.
B. Stage 2: Synthesis of this compound
Two primary methods are presented for the borylation of 5-bromo-2-(trifluoromethoxy)pyridine.
This method involves a halogen-metal exchange followed by quenching with a borate ester.
Reaction Scheme:
An In-depth Technical Guide to (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: Properties and Applications
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a trifluoromethoxy group, offer a valuable scaffold for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of its chemical properties, applications in drug discovery, and detailed experimental protocols for its use in synthetic chemistry.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. The presence of the highly electronegative trifluoromethoxy group and the pyridine nitrogen atom significantly influences its reactivity and physicochemical properties.
| Property | Value |
| CAS Number | 1008140-70-2 |
| Molecular Formula | C₆H₅BF₃NO₃ |
| Molecular Weight | 206.91 g/mol |
| Physical Form | Solid |
| Boiling Point | 274.9 °C at 760 mmHg (for the analogous trifluoromethyl compound) |
| Storage Temperature | -20°C |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
Spectroscopic Data
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability.[1][2] Its incorporation into a molecule can significantly enhance lipophilicity, which improves the compound's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[2] The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation and potentially increasing the half-life of a drug.[3]
The trifluoromethylpyridine scaffold, in particular, has garnered substantial attention for developing treatments for a wide range of diseases.[2] Derivatives of trifluoromethylpyridines have been investigated as potential anticancer agents, with studies indicating they can inhibit specific kinases involved in cancer cell proliferation.[2]
Below is a diagram illustrating the logical workflow of how building blocks like this compound are utilized in the drug discovery process.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
One of the primary applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures.
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Detailed Methodology
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DME/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the anhydrous solvent (5 mL) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
This compound and its hydrochloride salt are classified as irritants. It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
Spectroscopic Analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. Due to the limited availability of public domain spectral data for this specific compound, this document presents a comprehensive analysis based on available information for structurally related analogues and general principles of NMR spectroscopy for organoboron compounds. This guide includes detailed experimental protocols, data representation for a closely related compound, and logical diagrams to facilitate understanding and application in research and development.
Data Presentation
While specific, publicly available ¹H, ¹³C, and ¹⁹F NMR data for this compound (CAS 1008140-70-2) is limited, the spectral data for the structurally analogous compound, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, serves as a valuable reference point. The following tables summarize the reported NMR data for this analogue.
Table 1: ¹H NMR Spectral Data for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.95 | s | - |
| H-4 | 8.25 | d | 7.9 |
| H-5 | 7.85 | d | 7.9 |
| B(OH)₂ | 8.45 | br s | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 151.5 |
| C-3 | 135.0 (br) |
| C-4 | 142.1 |
| C-5 | 120.2 |
| C-6 | 148.9 (q, J = 34.5 Hz) |
| CF₃ | 123.4 (q, J = 274.0 Hz) |
Solvent: DMSO-d₆
¹⁹F NMR Data Considerations:
For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -OCF₃ group. The chemical shift would likely fall in the range of -56 to -60 ppm, characteristic of the trifluoromethoxy group attached to an aromatic ring.
Experimental Protocols
The following provides a detailed, generalized methodology for the acquisition of NMR spectra for pyridinylboronic acids, based on standard laboratory practices.
1. Sample Preparation:
-
Approximately 5-10 mg of the boronic acid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate the spectra. The use of DMSO-d₆ or the addition of a small amount of D₂O can help to ensure the compound exists predominantly as the free boronic acid.
2. NMR Spectrometer and Parameters:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) is used as an internal standard.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 180 ppm
-
Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal standard.
-
-
¹⁹F NMR:
-
Spectrometer Frequency: 376 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 128-512
-
Relaxation Delay: 1.0 s
-
Spectral Width: -40 to -80 ppm (or a wider range if other fluorine environments are possible)
-
Referencing: An external standard, such as CFCl₃ (δ = 0 ppm) or a secondary standard like trifluoroacetic acid (TFA), is typically used.
-
Mandatory Visualization
Mass Spectrometry Analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental protocols, expected data from various mass spectrometric techniques, and potential challenges and solutions in the analysis of this compound.
Introduction
This compound is a substituted pyridine boronic acid derivative of significant interest in synthetic chemistry, particularly in cross-coupling reactions for the synthesis of complex organic molecules. Accurate characterization of this compound is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry offers a powerful tool for its identification and quantification. However, the analysis of boronic acids by mass spectrometry can be challenging due to their propensity to undergo dehydration and form cyclic anhydrides (boroxines). This guide details appropriate methodologies to obtain reliable and reproducible mass spectrometric data.
The molecular formula of this compound is C₆H₅BF₃NO₃, and its monoisotopic mass is 207.0315 g/mol .
Analytical Challenges and Strategies
The primary analytical challenges in the mass spectrometry of boronic acids include:
-
Dehydration: Boronic acids can readily lose one or more molecules of water, leading to the formation of boroxines (cyclic trimers). This can complicate spectral interpretation.
-
Adduct Formation: In electrospray ionization (ESI), boronic acids can form adducts with solvents and salts.
-
Thermal Instability: Under high temperatures, such as in gas chromatography (GC) inlets, boronic acids can degrade.
To address these challenges, two main strategies are employed:
-
Direct Analysis by Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for direct analysis, often with careful optimization of conditions to minimize dehydration.
-
Derivatization: Conversion of the boronic acid to a more stable derivative, such as a boronate ester or a silylated derivative, is a common and effective approach, particularly for GC-MS analysis.
Experimental Protocols
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a powerful technique for the direct analysis of this compound.
Experimental Workflow:
Caption: Workflow for LC-ESI-MS analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to aid in protonation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Due to the low volatility and thermal instability of the underivatized boronic acid, derivatization is mandatory for GC-MS analysis. Silylation is a common derivatization technique.
Experimental Workflow:
Caption: Workflow for GC-MS analysis with silylation.
Methodology:
-
Derivatization:
-
Place approximately 1 mg of the sample in a vial.
-
Add 100 µL of dry pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
-
Gas Chromatography:
-
Injector Temperature: 250 °C.
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-600.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a useful technique for the analysis of boronic acids, often with in-situ derivatization with the matrix.
Experimental Workflow:
Caption: Workflow for MALDI-MS analysis.
Methodology:
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a suitable matrix as it can also act as a derivatizing agent.
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of DHB in a 1:1 mixture of acetonitrile and water.
-
Dissolve the analyte in the same solvent system at a concentration of approximately 1 mg/mL.
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it dry.
-
Spot 1 µL of the analyte solution on top of the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize.
-
-
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive ion.
-
Laser: Nitrogen laser (337 nm).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Data Acquisition: Acquire spectra in reflectron mode for higher resolution.
-
Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the mass spectrometric analysis of this compound.
ESI-MS Data (Positive Ion Mode)
| m/z | Proposed Ion | Notes |
| 208.0387 | [M+H]⁺ | Protonated molecular ion. |
| 190.0282 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. |
| 415.0701 | [2M+H]⁺ | Protonated dimer. |
| 230.0207 | [M+Na]⁺ | Sodium adduct. |
GC-MS Data of Bis(trimethylsilyl) Derivative
The derivatized molecule is this compound, bis(trimethylsilyl) ester, with a molecular weight of 351.13 g/mol .
| m/z | Proposed Fragment Ion | Notes |
| 351 | [M]⁺˙ | Molecular ion of the bis-silylated derivative. |
| 336 | [M-CH₃]⁺ | Loss of a methyl group from a TMS group. |
| 278 | [M-Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group. |
| 147 | [Si₂(CH₃)₅O]⁺ | Common fragment from silylated diols. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often the base peak. |
MALDI-MS Data with DHB Matrix
With DHB as the matrix, in-situ esterification can occur. The molecular weight of DHB is 154.12 g/mol . The resulting ester will have a molecular weight of 325.05 g/mol .
| m/z | Proposed Ion | Notes |
| 326.0583 | [M-2H₂O+DHB+H]⁺ | Protonated ester formed with DHB. |
| 208.0387 | [M+H]⁺ | Protonated non-derivatized molecule. |
| 190.0282 | [M+H-H₂O]⁺ | Dehydrated protonated molecule. |
Predicted Fragmentation Pathways
Understanding the fragmentation patterns is crucial for structural confirmation.
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 208.0387)
Caption: Predicted fragmentation of the protonated molecule.
-
Loss of Water: The most facile fragmentation is the loss of a water molecule from the boronic acid moiety to give the ion at m/z 190.0282.
-
Loss of Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the B(OH)₂ group, yielding an ion at m/z 164.0266.
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to various smaller ions.
Predicted EI Fragmentation of the Bis(trimethylsilyl) Derivative
Caption: Predicted EI fragmentation of the silylated derivative.
-
Alpha-Cleavage: The loss of a methyl radical (•CH₃) from one of the TMS groups is a common fragmentation pathway, resulting in the ion at m/z 336.
-
Loss of a TMS group: Cleavage of a Si-O bond can lead to the loss of a trimethylsilyl radical (•Si(CH₃)₃), giving an ion at m/z 278.
-
Formation of m/z 73: The trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is a very stable ion and is often the base peak in the spectrum of silylated compounds.
Conclusion
The mass spectrometric analysis of this compound requires careful consideration of the compound's chemical properties. Direct analysis using soft ionization techniques like ESI can provide molecular weight information, but derivatization is highly recommended for robust and detailed structural analysis, especially with GC-MS. The protocols and expected data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important chemical entity. By understanding the potential challenges and employing the appropriate strategies, high-quality and reliable mass spectrometry data can be obtained for this compound.
Solubility of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, formulation, and overall experimental success. This technical guide provides an in-depth overview of the solubility characteristics of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in organic solvents, along with detailed experimental protocols for its determination.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, general principles and data from structurally similar compounds, such as phenylboronic acid, can provide valuable guidance. Boronic acids as a class exhibit a wide range of solubilities that are highly dependent on the nature of the organic solvent.
Generally, boronic acids show higher solubility in polar aprotic solvents. For instance, phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2]. The pinacol ester derivative of a similar compound, (6-(Trifluoromethyl)pyridin-3-yl)boronic acid pinacol ester, is reported to have good solubility in ether, methanol, and dichloromethane[3]. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements and lead to variability in experimental data[1][4].
General Solubility Trends of Boronic Acids
Based on the behavior of analogous compounds, the expected solubility trend for this compound in common organic solvents is as follows:
| Solvent Class | Examples | Expected Solubility |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, 3-Pentanone | High |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate |
| Alcohols | Methanol, Ethanol | Good |
| Hydrocarbons | Hexane, Toluene | Very Low |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound in a specific solvent system, it is recommended to perform experimental determinations. Two common methods are the thermodynamic (shake-flask) method and the kinetic solubility assay.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.[5]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Phase Separation: Allow the vials to stand undisturbed until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the supernatant.
-
Quantification: Prepare a series of standards of known concentrations of this compound in the respective organic solvents. Analyze both the standards and the supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of the boronic acid in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
Kinetic Solubility Assay
This method provides a measure of the concentration at which a compound precipitates from a solution under specific conditions, which is often relevant for high-throughput screening applications.[5]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.
-
Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate.
-
Precipitation Detection: Allow the plate to equilibrate for a set period. The formation of a precipitate can be detected by visual inspection, light scattering (nephelometry), or UV-Vis spectroscopy after filtration to remove any precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex molecules. The solubility of the boronic acid in the reaction solvent is critical for achieving high yields and efficient reaction kinetics.
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The choice of solvent in the Suzuki-Miyaura reaction is critical and is often a mixture of an organic solvent and an aqueous base solution. The organic solvent must be capable of dissolving the aryl halide, the boronic acid, and the palladium catalyst complex to facilitate the reaction. Common solvents include toluene, dioxane, and dimethylformamide (DMF).
Logical Relationship for Solubility Determination
The process of determining and applying solubility data can be visualized as a logical flow.
Figure 2: Logical flow for the determination and application of solubility data.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. [6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid [myskinrecipes.com]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and Storage of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic building block, (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this reagent in research and drug development applications. The guidance is based on supplier recommendations and established knowledge of the stability of arylboronic acids.
Physicochemical Properties and Recommended Storage
This compound is a solid compound with a molecular weight of approximately 206.92 g/mol . Due to the inherent instability of many boronic acids, specific storage conditions are critical to maintain its quality and prevent degradation.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Freezer)[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Handling | Handle in a dry, well-ventilated area. Avoid contact with skin and eyes. | To prevent moisture absorption and ensure personnel safety. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases[2] | To avoid rapid decomposition reactions. |
Key Stability Considerations and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to two primary degradation pathways that can impact their purity and reactivity in downstream applications such as Suzuki-Miyaura cross-coupling reactions.
Formation of Boroxine Anhydrides
In the solid state and in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water.
Protodeboronation
Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often catalyzed by acid, base, or metal catalysts and can be influenced by temperature and the electronic properties of the aryl group. This leads to the formation of an inactive impurity, 6-(trifluoromethoxy)pyridine.
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate decomposition and identify potential degradation products and pathways.
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours. |
| Oxidative Stress | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24-48 hours. |
| Thermal Stress | Expose the solid compound to 70°C in a stability chamber for up to one week. |
| Photostability | Expose the solid compound to light conditions as specified in ICH Q1B guidelines. |
Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC-UV.
References
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid material safety data sheet (MSDS)
An In-depth Technical Guide on (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document collates available material safety data, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid, trifluoromethoxy-substituted pyridinyl boronic acid. The presence of the trifluoromethoxy group can significantly influence the compound's acidity, lipophilicity, and metabolic stability, making it an attractive fragment for incorporation into drug candidates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1008140-70-2 | BLDpharm[1], P&S Chemicals[2] |
| Molecular Formula | C₆H₅BF₃NO₃ | BLDpharm[1] |
| Molecular Weight | 206.92 g/mol | BLDpharm[1] |
| MDL Number | MFCD07374890 | BLDpharm[1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | BLDpharm[1] |
| Boiling Point | 259.7±50.0°C (Predicted) | MySkinRecipes[3] |
Material Safety Data Sheet (MSDS) Overview
A comprehensive, officially compiled Material Safety Data Sheet for this compound is not publicly available. However, based on data for structurally similar compounds, such as (6-(Trifluoromethyl)pyridin-3-yl)boronic acid and other aryl boronic acids, the following safety information can be inferred. Researchers should handle this compound with care, following standard laboratory safety procedures.
Table 2: Hazard Identification and Precautionary Statements (Inferred)
| Category | Information | Source (Analogous Compounds) |
| GHS Pictogram | GHS07 (Harmful) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Sigma-Aldrich, AK Scientific, Inc.[4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich, AK Scientific, Inc.[4] |
Table 3: First-Aid Measures (Inferred)
| Exposure Route | First-Aid Procedure | Source (Analogous Compounds) |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | Fisher Scientific[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | Fisher Scientific[5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | Fisher Scientific[5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | Fisher Scientific[5] |
Experimental Protocols
This compound is primarily utilized as a building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
Representative Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a pyridinyl boronic acid with an aryl halide. This protocol should be optimized for specific substrates and reaction scales.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Biological Applications and Signaling Pathways
While direct evidence is lacking for the pyridinyl analog, it is plausible that this compound could be explored for similar biological activities. The boronic acid functional group is known to form reversible covalent bonds with active site serine or threonine residues in some enzymes, leading to inhibition.
Conclusion
This compound is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its utility in Suzuki-Miyaura coupling allows for the straightforward introduction of the 6-(trifluoromethoxy)pyridin-3-yl moiety into a wide range of molecules. While specific biological data for this compound is limited, related structures have shown promise as antibacterial agents. Further research into the biological activities of this compound is warranted. The information provided in this guide serves as a foundational resource for researchers and scientists working with this and related compounds.
References
- 1. 1008140-70-2|this compound|BLD Pharm [bldpharm.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, binding affinity, and cell permeability of target molecules. The resulting 5-aryl-2-(trifluoromethoxy)pyridine scaffolds are key components in a variety of biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This protocol focuses on the coupling of this compound with various aryl and heteroaryl halides. The trifluoromethoxy moiety is a valuable pharmacophore in modern drug design, and its incorporation into heterocyclic structures can lead to compounds with improved pharmacological profiles.[1][2] Compounds containing trifluoromethylpyridine motifs have shown a wide range of biological activities and are found in numerous pharmaceuticals and agrochemicals.[3][4]
General Reaction Scheme
The Suzuki coupling reaction described herein involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I, or Cl) in the presence of a base and a suitable solvent system.
Caption: General overview of the Suzuki coupling reaction.
Experimental Protocol
This protocol provides a general procedure that can be optimized for specific substrates. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., bromobenzene, 4-bromoanisole, 2-chloropyridine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) to the vessel.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound. Researchers should optimize these conditions for their specific aryl/heteroaryl halide.
| Aryl/Heteroaryl Halide (Ar-X) | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 | 8-16 | 60-95 |
| Aryl Bromide | Pd(dppf)Cl₂ (2-4%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (5:1) | 80-100 | 6-12 | 70-98 |
| Heteroaryl Bromide | Pd(PPh₃)₄ (3-5%) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85-95 | 12-24 | 50-90 |
| Aryl Chloride | Pd(dppf)Cl₂ (3-5%) with a phosphine ligand | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (10:1) | 100-110 | 18-24 | 40-80 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Application in Drug Discovery: A Conceptual Signaling Pathway
The 5-aryl-2-(trifluoromethoxy)pyridine scaffold is a common motif in kinase inhibitors, which are a major class of targeted cancer therapeutics. These compounds often act by blocking the ATP binding site of a specific kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway.
Troubleshooting
Common issues in Suzuki couplings with heteroaromatic boronic acids include low yields due to protodeboronation or catalyst deactivation.
-
Low Yields: Ensure strictly anhydrous solvents and proper degassing to remove oxygen. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. The choice of palladium catalyst and ligand can also significantly impact the yield.
-
Protodeboronation: This side reaction can be minimized by using milder reaction conditions (lower temperature, shorter reaction time) if possible, and by using anhydrous solvents.
-
Homocoupling: Thoroughly degassing all reagents and maintaining an inert atmosphere can reduce the formation of homocoupled byproducts.
By following this detailed protocol and considering the troubleshooting tips, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize novel compounds for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Medicinal Chemistry
Keywords: (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, Suzuki-Miyaura coupling, kinase inhibitors, drug discovery, trifluoromethoxy group, pyridine derivatives
Introduction
This compound is a key building block in modern medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with a wide range of biological activities. The incorporation of the trifluoromethoxy (-OCF3) group onto a pyridine scaffold offers several advantages in drug design. The -OCF3 group is a strong electron-withdrawing group that can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The pyridine ring, a common motif in pharmaceuticals, provides a versatile scaffold for introducing further chemical diversity. This application note will detail the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, and provide a detailed protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Application Notes
The primary application of this compound in medicinal chemistry is as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a variety of aryl or heteroaryl halides, providing a straightforward route to complex biaryl and heteroaryl structures.
Synthesis of Kinase Inhibitors:
A significant area of application for this building block is in the development of kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 6-(trifluoromethoxy)pyridin-3-yl moiety can serve as a key pharmacophore that interacts with the ATP-binding site of various kinases.
For instance, substituted pyrimidine and triazine cores are common scaffolds for kinase inhibitors.[3] By coupling this compound with a halogenated pyrimidine or triazine derivative, medicinal chemists can synthesize libraries of compounds for screening against a panel of kinases. The trifluoromethoxypyridyl group in these molecules can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.
Modulation of Physicochemical Properties:
The trifluoromethoxy group offers distinct advantages over the more common trifluoromethyl group.[1] While both are electron-withdrawing, the -OCF3 group is generally more lipophilic, which can improve a drug candidate's ability to cross cell membranes. Furthermore, the C-O-C bond in the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to more favorable interactions with the target protein.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
This protocol is a representative example for the coupling of this compound with a generic aryl or heteroaryl halide. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific substrates being used.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2-3 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the palladium catalyst (2-5 mol%) to the vessel.
-
Add the degassed solvent to the reaction mixture via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Data Presentation
| Compound ID | Target | Activity (IC50/Ki) | Reference Compound | Activity (IC50/Ki) |
| Compound A | PI3Kα | 150 nM | Wortmannin | 1-5 nM |
| Compound B | mTOR | 85 nM | Rapamycin | 0.1 nM |
| Compound C | QPCTL | 50 nM | Not specified | Not specified |
| Compound D | QPCT | 75 nM | Not specified | Not specified |
Table 1: Representative biological activity of kinase inhibitors containing related structural motifs. Data is illustrative and sourced from various patents and publications.
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) on the pyridine ring imparts unique physicochemical properties to the resulting molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of novel biaryl compounds with potential therapeutic applications, particularly as kinase inhibitors in cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1008140-70-2 |
| Molecular Formula | C₆H₅BF₃NO₃ |
| Molecular Weight | 206.92 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place, under an inert atmosphere. Recommended storage is at -20°C for long-term stability. |
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing access to a diverse range of biaryl and hetero-biaryl structures. These scaffolds are prevalent in many biologically active molecules.
Synthesis of Kinase Inhibitors
The trifluoromethylpyridine moiety is a key structural feature in a number of approved and investigational drugs, including inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. The unique properties of the trifluoromethoxy group can enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Experimental Protocols
The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic (hetero)aryl halide. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound from this compound and an aryl bromide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Purity/Grade | Recommended Supplier |
| This compound | ≥95% | Commercially available |
| Aryl bromide | ≥98% | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially available |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Water | Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercially available |
| Brine | Saturated | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
-
Solvent Addition:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide) to the flask via syringe.
-
-
Reaction Execution:
-
Place the Schlenk flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various trifluoromethyl-substituted pyridylboronic acids with heteroaryl halides. While not specific to the trifluoromethoxy derivative, these results provide a general expectation for the efficiency of such reactions.[1]
| Entry | Pyridylboronic Acid/Ester | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine | 85 |
| 2 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromofuran | 2-(Furan-2-yl)-5-(trifluoromethyl)pyridine | 78 |
| 3 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromopyridine | 2,2'-Bipyridine, 5-(trifluoromethyl)- | 65 |
| 4 | 2-(Trifluoromethyl)pyridin-5-ylboronic acid pinacol ester | 2-Bromothiophene | 2-(Thiophen-2-yl)-5-(trifluoromethyl)pyridine | 92 |
Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as dioxane/water or DMF at elevated temperatures.[1]
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The unique electronic properties of the 6-(trifluoromethoxy)pyridyl moiety can be exploited to design potent and selective inhibitors of kinases within this pathway.
dot
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a biaryl compound using this compound.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its use in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of biaryl compounds containing the trifluoromethoxypyridyl moiety. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (6-(trifluoromethoxy)pyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following protocols are based on established methods for the coupling of structurally similar trifluoromethyl-substituted pyridylboronic acids and offer robust starting points for reaction optimization.[1]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The use of heteroaryl boronic acids, such as this compound, allows for the introduction of key pharmacophores and tunable electronic features in target molecules. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can improve metabolic stability, binding affinity, and cell permeability of drug candidates.
This document outlines recommended palladium catalysts, ligands, bases, and solvent systems for the successful coupling of this compound with a range of aryl and heteroaryl halides.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted pyridylboronic acids with various heteroaryl bromides. These conditions are expected to be highly transferable to this compound.[1]
| Entry | Aryl/Heteroaryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 |
| 3 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 16 | 78 |
| 4 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF | 90 | 24 | 88 |
| 5 | 2-Bromo-5-fluorotoluene | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 |
| 6 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 89 |
Note: Yields are based on reactions with trifluoromethyl-substituted pyridylboronic acids and are representative. Actual yields with this compound may vary depending on the specific substrate and precise reaction conditions.[1]
Experimental Protocols
Protocol 1: General Procedure using Pd₂(dba)₃/SPhos
This protocol is recommended for a broad range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk tube or microwave vial
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (2.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Seal the tube/vial and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol is a classic and often effective method, particularly for electron-deficient and some heteroaryl halides.
Materials:
-
This compound (1.5 equiv)
-
Aryl/Heteroaryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add a 2 M aqueous solution of Na₂CO₃ (2.0 equiv) and DME (to achieve a solvent ratio of approximately 4:1 DME:water and a concentration of ~0.1 M).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Use of (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid in Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block for the discovery of novel agrochemicals. The trifluoromethoxy-substituted pyridine moiety is a key pharmacophore in a variety of modern pesticides, contributing to enhanced metabolic stability, membrane permeability, and binding affinity to target proteins. This document provides detailed application notes on the utility of this compound and a generalized protocol for its application in the synthesis of potential agrochemical candidates via Suzuki-Miyaura cross-coupling reactions.
Introduction
The trifluoromethyl and trifluoromethoxy groups are of significant interest in the design of new agrochemicals. The introduction of these fluorine-containing moieties can dramatically influence the physicochemical and biological properties of a molecule, often leading to increased efficacy and improved pharmacokinetic profiles. The pyridine scaffold is also a prevalent feature in numerous successful agrochemicals.[1][2] The combination of a trifluoromethoxy group and a pyridine ring in the form of this compound presents a versatile reagent for the synthesis of novel herbicides, fungicides, and insecticides. Boronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3][4][5]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical discovery is its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the coupling of the (6-(trifluoromethoxy)pyridin-3-yl) moiety to a wide range of aryl or heteroaryl halides and triflates, providing access to a diverse library of potential agrochemical candidates.
Derivatives of trifluoromethylpyridine have been successfully commercialized as agrochemicals, demonstrating a variety of modes of action.[1][2] While specific data for compounds derived directly from this compound is not extensively available in public literature, the data for analogous compounds containing the trifluoromethylpyridine scaffold can be used as a guide for discovery programs.
Data Presentation: Representative Agrochemicals with Trifluoromethylpyridine Scaffolds
The following table summarizes commercially successful agrochemicals that feature a trifluoromethyl-substituted pyridine ring, highlighting their class and mode of action. This data illustrates the potential of incorporating the (6-(trifluoromethoxy)pyridin-3-yl) moiety into new agrochemical discovery programs.
| Agrochemical | Class | Mode of Action (MoA) | Target Pests/Weeds |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor | Grass weeds |
| Flupyradifurone | Insecticide | Nicotinic acetylcholine receptor (nAChR) agonist | Sucking insects |
| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor | Broadleaf and grass weeds |
| Pyroxsulam | Herbicide | Acetolactate synthase (ALS) inhibitor | Grass and broadleaf weeds in cereals |
| Fluopicolide | Fungicide | Delocalization of spectrin-like proteins | Oomycetes |
| Fluopyram | Nematicide/Fungicide | Succinate dehydrogenase inhibitor (SDHI) | Nematodes and fungal pathogens |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of organic solvent and water, typically 3:1 to 5:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Visualizations
Logical Relationship: Role of the Trifluoromethoxy Pyridine Moiety
Caption: Role of the trifluoromethoxy pyridine moiety in agrochemical design.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a promising and versatile building block for the synthesis of new agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of the trifluoromethoxy-pyridine scaffold, a moiety known to impart favorable properties for agrochemical applications. The provided protocols and data serve as a foundational guide for researchers in the design and synthesis of the next generation of crop protection agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This powerful palladium-catalyzed transformation is particularly crucial in pharmaceutical and materials science for constructing aryl and heteroaryl amines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[2]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. The presence of the electron-withdrawing trifluoromethoxy group and the pyridine nitrogen atom presents unique challenges that necessitate careful optimization of reaction conditions to achieve high efficiency and yield.[3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the boronic acid with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of an aryl halide (or related electrophile) to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst.[4][5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[6]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl and heteroaryl substrates, providing a strong starting point for the optimization of reactions with this compound.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range/Options | Notes |
| Palladium Precatalyst | 1-5 mol% | Buchwald G3 or G4 precatalysts are often effective for challenging substrates. |
| Ligand | 1.2-2.4 equivalents relative to Pd | Bulky biarylphosphine ligands like XPhos or BrettPhos are commonly used.[5] |
| Base | 1.2-2.0 equivalents | Strong, non-nucleophilic bases such as NaOtBu, LHMDS, or K₃PO₄ are typical.[4] |
| Solvent | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are preferred.[1][5] |
| Temperature | 80-110 °C | Reaction temperature may need to be optimized for specific substrates.[4] |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion.[2] |
Table 2: Catalyst and Ligand Selection for Amination of Electron-Deficient Heteroaryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | Moderate to High |
| XPhos Pd G3 | (none) | K₃PO₄ | THF | 80 | High |
| BrettPhos Pd G3 | (none) | LHMDS | Toluene | 90 | Moderate to High |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M)
-
Schlenk tube or flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (2 mol%) and the base (1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-(6-(trifluoromethoxy)pyridin-3-yl)amine derivative.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Logical Relationships of Reaction Components
Caption: Key components and their roles in the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a key building block in medicinal chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. The trifluoromethoxy group (OCF3) offers a unique combination of properties, including high metabolic stability and lipophilicity, which can enhance the pharmacokinetic profile of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes.
Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound is a critical reagent in the synthesis of a novel series of pyrimidinone-based DPP-4 inhibitors. The pyridine moiety bearing the trifluoromethoxy group is introduced via a Suzuki-Miyaura coupling reaction with a halogenated pyrimidinone core. This strategic incorporation of the (6-(trifluoromethoxy)pyridin-3-yl) motif has been shown to yield compounds with high potency and selectivity for DPP-4.
Bioactivity of Synthesized DPP-4 Inhibitors
The synthesized pyrimidinone derivatives exhibit potent inhibitory activity against DPP-4, with IC50 values in the nanomolar range. The trifluoromethoxy substituent plays a crucial role in achieving this high potency.
| Compound Reference | Structure | DPP-4 IC50 (nM) |
| Example 1 | 2-tert-butyl-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one | 10 |
| Example 2 | 2-isopropyl-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one | 15 |
| Example 3 | 2-cyclopropyl-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one | 25 |
| Example 4 | 2-(1-methylcyclopropyl)-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one | 8 |
Experimental Protocols
The following protocols are based on established synthetic routes for the preparation of pyrimidinone-based DPP-4 inhibitors utilizing a Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The synthesis of the target DPP-4 inhibitors involves a key Suzuki-Miyaura coupling step between a brominated pyrimidinone intermediate and this compound.
Detailed Protocol: Synthesis of 2-tert-butyl-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one (Example 1)
Materials:
-
5-bromo-2-tert-butylpyrimidin-4(3H)-one
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromo-2-tert-butylpyrimidin-4(3H)-one (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).
-
Add 1,4-dioxane and water to the vessel in a 4:1 ratio.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-tert-butyl-5-(6-(trifluoromethoxy)pyridin-3-yl)pyrimidin-4(3H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 70-85%
Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction has found widespread application in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed experimental procedures for the palladium-catalyzed Suzuki-Miyaura coupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with a range of aryl halides. The resulting biaryl structures containing the 6-(trifluoromethoxy)pyridine motif are of significant interest in drug discovery, as this moiety can impart desirable physicochemical and pharmacological properties to bioactive molecules. For instance, compounds incorporating this scaffold have been investigated as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a critical immune checkpoint in cancer therapy.
Experimental Protocols
The following protocols outline the general procedures for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Coupling with Aryl Bromides
This protocol is adapted from a general procedure for the synthesis of biaryl compounds.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Coupling with Aryl Chlorides
The coupling of aryl chlorides is often more challenging than that of aryl bromides and may require more active catalyst systems.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) or a preformed catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, t-butanol)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 78 |
| 4-Chloroanisole | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65 |
| 3-Bromo-pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 18 | 72 |
| 1-Bromo-naphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH | 100 | 20 | 81 |
Note: Yields are for isolated, purified products and may vary depending on the specific reaction scale and conditions.
Visualizations
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling experiment is depicted in the following diagram.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: PD-1/PD-L1 Inhibition
Biaryl compounds synthesized via this methodology have shown potential as inhibitors of the PD-1/PD-L1 interaction. The diagram below illustrates the targeted signaling pathway.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.[1][2]
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. This electron-deficient heterocyclic boronic acid presents unique challenges, including a susceptibility to side reactions and potential catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
A1: Low yields with this substrate are often due to a combination of factors related to its electronic properties. The primary reasons include:
-
Protodeboronation: The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring makes the boronic acid susceptible to replacement by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially slowing down or halting the catalytic cycle.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can be a significant issue, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1][2]
-
Slow Transmetalation: Electron-deficient boronic acids can exhibit slower rates of transmetalation, a key step in the catalytic cycle.[3]
Q2: I see my starting materials being consumed, but the desired product is not forming. What are the likely side reactions?
A2: If your starting materials are consumed without significant product formation, the most probable competing reactions are protodeboronation and homocoupling.
-
Protodeboronation results in the formation of 2-(trifluoromethoxy)pyridine. This side reaction is favored by excess water and certain bases.
-
Homocoupling of this compound produces 6,6'-bis(trifluoromethoxy)-3,3'-bipyridine. This is often exacerbated by oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this side reaction.[2]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, you can modify the reaction conditions to enhance the stability of the boronic acid.
-
Use Anhydrous Conditions: Employing thoroughly dried solvents and reagents can reduce the rate of protodeboronation.
-
Convert to a More Stable Derivative: Boronic acids can be converted to more stable forms like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1][4] These derivatives often release the boronic acid slowly in situ.
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[1]
Q4: What is the best approach to prevent catalyst inhibition by the pyridine nitrogen?
A4: Catalyst inhibition by the pyridine nitrogen can be overcome by using specialized ligands. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are highly effective.[5][6] These ligands stabilize the palladium center, accelerate the key steps of the catalytic cycle, and can sterically hinder the coordination of the pyridine nitrogen.[1]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Materials
Question: My reaction shows very little consumption of the starting materials. What are the first things I should check?
Answer: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental components of the reaction.
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active species; if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be efficiently reduced in situ.[5] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote unwanted side reactions like homocoupling.[2][5] Ensure your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time.[5]
-
Base and Solvent Choice: The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation.[5] Ensure the base is finely powdered and dry for anhydrous reactions. The solvent must be appropriate for the chosen temperature and dissolve the reactants effectively.
Problem: Significant Byproduct Formation Identified
Question: I have identified a major byproduct from the homocoupling of my boronic acid. How can I suppress this?
Answer: Homocoupling is typically driven by oxygen or the presence of Pd(II) species.
-
Rigorous Degassing: Employ multiple freeze-pump-thaw cycles for your solvent or sparge thoroughly with an inert gas for at least 30 minutes.[7]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[2]
-
Control Stoichiometry: In some cases, using a slight excess of the aryl halide relative to the boronic acid can disfavor homocoupling.[8]
Optimization Strategies & Data
For challenging substrates like this compound, a systematic screen of reaction parameters is often necessary. The tables below summarize common choices for key parameters.
Table 1: Catalyst & Ligand Selection for Challenging Couplings
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 | Highly active for electron-deficient and sterically hindered substrates; effective at preventing pyridine inhibition.[1][5] |
| Pd(OAc)₂ | SPhos, XPhos | 1-3 | Common Pd(II) source, requires in situ reduction. Paired with Buchwald ligands for high activity.[6] |
| PdCl₂(dppf) | (none) | 2-5 | A robust, air-stable precatalyst. Good general choice but may be less effective for this specific substrate than Buchwald systems.[9] |
| Pd(PPh₃)₄ | (none) | 2-5 | A direct Pd(0) source. Can be effective but may be less active than modern catalyst systems for difficult couplings.[2] |
Table 2: Base and Solvent Combinations
| Base | Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ | Dioxane, Toluene, DME | 80-110 | Often a very effective base for challenging couplings, including those with pyridyl substrates.[1] |
| Cs₂CO₃ | Dioxane, DMF | 80-110 | A strong, mild base that can be effective when others fail. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | A standard choice, but the aqueous conditions may increase protodeboronation risk with this substrate.[7] |
| KF | Dioxane | 80-110 | Can be effective, particularly when using boronic esters or trifluoroborate salts.[3] |
Visualizations
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Suzuki Coupling Procedure
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[10]
-
Reaction Assembly: Seal the Schlenk tube, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.[10]
-
Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting reagent (the aryl bromide).[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), pinacol (1.1 equiv), and enough anhydrous toluene to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to prevent deboronation of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deboronation of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid during coupling reactions.
Troubleshooting Guide: Minimizing Deboronation
Researchers often encounter challenges with the stability of electron-deficient heteroaromatic boronic acids like this compound, where the desired coupling reaction is often in competition with protodeboronation. This guide provides a systematic approach to troubleshoot and minimize this undesired side reaction.
Problem: Low Yield of Coupled Product and/or Significant Formation of 6-(Trifluoromethoxy)pyridine
This is a classic symptom of deboronation of the starting boronic acid. The following steps can be taken to mitigate this issue:
1. Re-evaluate Your Choice of Base:
Strong bases, especially hydroxides, can accelerate the rate of protodeboronation.[1] Switching to a milder, non-hydroxide base is often a crucial first step.
-
Recommendation: Employ weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2]
-
Avoid: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
2. Optimize Reaction Temperature:
Elevated temperatures can disproportionately increase the rate of the deboronation side reaction compared to the desired Suzuki-Miyaura coupling.
-
Recommendation: Attempt the reaction at the lowest temperature that still facilitates efficient catalytic turnover. A good starting point is often in the range of 60-80 °C.[3] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
3. Ensure Anhydrous Conditions:
Water can act as a proton source for the deboronation reaction. While some Suzuki-Miyaura reactions benefit from a small amount of water, excess water will promote the undesired side reaction.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture can also be beneficial.
4. Enhance Catalytic Efficiency:
A slow coupling reaction means the sensitive boronic acid is exposed to potentially degrading conditions for a longer period. Speeding up the desired reaction is a key strategy.
-
Recommendation:
-
Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
-
Utilize highly active and robust ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), which are known to promote efficient cross-coupling of challenging substrates.[4][5]
-
Consider using pre-formed, active Pd(0) catalysts to bypass potentially inefficient in situ reduction steps.
-
5. Consider a More Stable Boronic Acid Surrogate:
For particularly challenging couplings where deboronation remains a significant issue, using a more stable form of the boronic acid that slowly releases the active species in situ is a highly effective strategy.
-
Recommendation:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that undergo slow hydrolysis under mild aqueous basic conditions to release the boronic acid. This "slow-release" approach maintains a very low concentration of the unstable boronic acid at any given time, thus minimizing deboronation.
-
Pinacol esters: While more stable than the free boronic acid, pinacol esters can still undergo hydrolysis and subsequent deboronation. They are a good option but may not be as robust as MIDA boronates for highly sensitive substrates.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] For this compound, this results in the formation of the byproduct 6-(trifluoromethoxy)pyridine, consuming the starting material and reducing the yield of the desired coupled product. This particular boronic acid is susceptible to deboronation due to the electron-withdrawing nature of both the trifluoromethoxy group and the pyridine ring, which makes the carbon-boron bond more prone to cleavage.
Q2: What is the underlying mechanism of protodeboronation for pyridylboronic acids?
A2: The mechanism of protodeboronation for pyridylboronic acids can be complex and is highly dependent on the pH of the reaction medium. For some pyridylboronic acids, a zwitterionic intermediate can form under near-neutral conditions, which is highly reactive towards protodeboronation.[3] Both acidic and basic conditions can also promote deboronation through different pathways. Under basic conditions, the formation of a boronate species ([ArB(OH)₃]⁻) increases the electron density on the carbon atom attached to boron, making it more susceptible to protonolysis.
Q3: How does the choice of ligand impact the prevention of deboronation?
A3: The ligand plays a critical role in the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate of the desired coupling reaction by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2][4][5] By making the desired reaction faster, the boronic acid spends less time under conditions where it can decompose, thus minimizing deboronation.
Q4: When should I consider using a MIDA boronate instead of the free boronic acid?
A4: You should strongly consider using the MIDA boronate of this compound if you are experiencing significant deboronation even after optimizing the base, temperature, and catalyst system. MIDA boronates are particularly advantageous for:
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Highly unstable boronic acids: Where the free boronic acid decomposes rapidly under the reaction conditions.
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Slow coupling reactions: With unreactive coupling partners where the boronic acid is exposed to the reaction conditions for an extended period.
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Reproducibility: MIDA boronates are often crystalline and stable, which can lead to more consistent results.
Q5: Can I monitor the extent of deboronation in my reaction?
A5: Yes, the extent of deboronation can be monitored quantitatively using techniques like ¹H NMR spectroscopy or LC-MS.
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¹H NMR: By adding a known amount of an internal standard to the reaction mixture, you can take aliquots at different time points and determine the relative concentrations of the starting materials, the desired product, and the deboronated byproduct, 6-(trifluoromethoxy)pyridine.[3]
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LC-MS: This technique can be used to track the disappearance of the starting materials and the appearance of the product and byproduct over time.
Data Presentation
The following tables summarize qualitative trends and provide a starting point for reaction optimization based on data for analogous electron-deficient pyridylboronic acids.
Table 1: Influence of Reaction Parameters on Deboronation
| Parameter | Impact on Deboronation | Recommendation to Minimize Deboronation |
| Base Strength | Stronger bases (e.g., NaOH, KOH) generally increase the rate of deboronation. | Use milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2] |
| Temperature | Higher temperatures accelerate deboronation, often more than the desired coupling. | Use the lowest effective temperature (e.g., 60-80 °C).[3] |
| Water Content | Excess water provides a proton source for deboronation. | Use anhydrous solvents and dried glassware.[1] |
| Catalyst Activity | Inefficient catalysis leads to longer reaction times and more deboronation. | Employ highly active catalysts and ligands (e.g., Pd(OAc)₂/SPhos).[2][4] |
| Boronic Acid Form | Free boronic acids are often less stable than their ester or MIDA derivatives. | Use MIDA boronates for highly sensitive substrates. |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling of Electron-Deficient Pyridylboronic Acids (Analogous Systems)
| Base | Typical Solvent System | Relative Strength | General Performance Notes |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Moderate | Often provides a good balance of reactivity and suppression of deboronation.[2] |
| Cs₂CO₃ | Dioxane or Toluene | Stronger | Can be very effective for challenging couplings, but may increase deboronation if not optimized.[2] |
| K₂CO₃ | Dioxane/H₂O or DMF | Moderate | A common and cost-effective choice, but may be less effective than K₃PO₄ for difficult substrates. |
| CsF | Dioxane or Toluene | Weak | Can be effective, particularly in anhydrous conditions. |
Experimental Protocols
The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize deboronation. This protocol should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation
Materials:
-
This compound (or its MIDA boronate) (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound or its MIDA boronate (1.2-1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways for the boronic acid.
Diagram 2: Troubleshooting Workflow for Deboronation
Caption: A stepwise approach to troubleshooting deboronation.
References
Technical Support Center: Optimizing Reactions with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. The focus is on addressing specific challenges encountered during Suzuki-Miyaura cross-coupling and other relevant reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenges stem from the electronic properties of the molecule. The pyridine ring is electron-deficient, and the trifluoromethoxy group is a strong electron-withdrawing group. This electronic nature can lead to several issues:
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Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethoxy)pyridine and reduced product yield.[1][2] This is particularly problematic under basic aqueous conditions.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.
Q2: What is the first step I should take if my reaction is showing low to no yield?
A2: When encountering low or no product yield, a systematic approach to troubleshooting is essential. Start by verifying the integrity of your reagents and the reaction setup:
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Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Catalyst Activity: Use a fresh, active palladium catalyst and ligand. Many modern palladium precatalysts offer improved stability and activity.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can lead to the degradation of the catalyst and the homocoupling of the boronic acid.[1]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Solvent impurities can poison the catalyst.[3][4]
Q3: How can I minimize protodeboronation?
A3: Protodeboronation is a common challenge with electron-deficient and heteroaromatic boronic acids.[1][2] Several strategies can be employed to mitigate this side reaction:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Milder Base: Strong bases, especially in the presence of water, can promote protodeboronation.[1] Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5]
-
Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can suppress protodeboronation.
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is not being generated efficiently. | Use a palladium precatalyst (e.g., a palladacycle) that readily forms the active Pd(0) species.[1] |
| Slow Transmetalation: The electron-deficient nature of the boronic acid hinders the transfer of the aryl group to the palladium center. | Use a stronger base such as K₃PO₄ or Cs₂CO₃ to form a more nucleophilic boronate "ate" complex.[6] Employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to accelerate the catalytic cycle.[1] | |
| Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center. | The use of bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen. | |
| Significant Protodeboronation | Strongly Basic/Aqueous Conditions: The C-B bond is susceptible to cleavage under these conditions.[1] | Switch to a milder base (e.g., K₂CO₃, CsF) or consider running the reaction under anhydrous conditions.[1][5] Using a boronic ester derivative can also enhance stability. |
| Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.[1] |
| Catalyst System: Some palladium catalysts are more prone to promoting homocoupling. | Screen different palladium sources and ligands. | |
| Reaction Stalls Before Completion | Catalyst Decomposition: The catalyst may be degrading over the course of the reaction. | Use a more robust catalyst system, such as a palladacycle or a catalyst with a bulky, electron-rich ligand. Consider a lower reaction temperature if thermal decomposition is suspected. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Data Presentation
The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling reaction. The following tables provide a summary of commonly used bases and solvents with their typical applications and expected outcomes.
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
| Base | Typical Substrates | General Yield Range | Comments |
| K₃PO₄ | Aryl chlorides, bromides, and triflates | High | A strong base that is often effective for challenging couplings, including those with electron-deficient boronic acids.[6] |
| Cs₂CO₃ | Aryl chlorides, bromides, and triflates | High | Another strong base that can be very effective, particularly for sterically hindered substrates. |
| K₂CO₃ | Aryl bromides and iodides | Moderate to High | A milder and commonly used base, often a good starting point for optimization.[6] |
| NaOH/KOH | Aryl bromides | Variable | Strong bases that can be effective but may also promote side reactions like protodeboronation, especially in aqueous media.[6] |
| KF/CsF | Aryl bromides and triflates | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid and can be beneficial in minimizing protodeboronation.[5][6] |
Note: Yields are highly dependent on the specific substrates, catalyst, and other reaction conditions.
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Reaction Temperature | Comments |
| 1,4-Dioxane / Water | 80 - 110 °C | A very common and versatile solvent system. The addition of water is often beneficial for dissolving the base and facilitating the catalytic cycle.[7] |
| Toluene / Water | 80 - 110 °C | Another widely used biphasic system. Toluene is less water-miscible than dioxane.[7] |
| Tetrahydrofuran (THF) / Water | 60 - 70 °C (reflux) | A lower-boiling solvent, which can be advantageous for heat-sensitive substrates. |
| Dimethylformamide (DMF) | 80 - 120 °C | A polar aprotic solvent that can be effective, but may be more difficult to remove and can sometimes lead to side reactions. |
| Acetonitrile (MeCN) / Water | 70 - 80 °C (reflux) | A polar solvent that can influence reaction selectivity in some cases.[8] |
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?
The two most prevalent side products are the result of protodeboronation and homocoupling.
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Protodeboronation Product: 6-(Trifluoromethoxy)pyridine. This arises from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (e.g., water or solvent).
-
Homocoupling Product: 3,3'-bis(6-(trifluoromethoxy)pyridine). This is the symmetric biaryl formed from the coupling of two molecules of the boronic acid.
Q2: Why is my reaction yield low when using this compound?
Low yields are often attributed to the inherent properties of this electron-deficient heteroaryl boronic acid. The strong electron-withdrawing effect of the trifluoromethoxy group and the nitrogen atom in the pyridine ring can lead to several complications:
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Increased Susceptibility to Protodeboronation: The electron-deficient nature of the pyridine ring makes the C-B bond more prone to cleavage.[1][2]
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Slow Transmetalation: The transfer of the pyridyl group from boron to the palladium catalyst can be sluggish for electron-deficient systems, leading to incomplete conversion and allowing more time for side reactions to occur.
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Q3: How can I minimize the formation of the protodeboronation side product?
Minimizing protodeboronation is crucial for improving the yield of the desired cross-coupled product. Consider the following strategies:
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Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the primary proton source.
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Use a More Stable Boronic Acid Derivative: Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt. These derivatives are generally more stable and less prone to protodeboronation under basic reaction conditions.[3]
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Optimize the Base: Use a non-aqueous or sterically hindered base to reduce the rate of protonolysis.
Q4: What are the best practices to avoid the homocoupling side product?
Homocoupling can be significantly suppressed by controlling the reaction atmosphere and the palladium source.[4]
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Thorough Degassing: Rigorously degas the reaction mixture to remove dissolved oxygen, which can promote homocoupling.
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Use a Pd(0) Catalyst: Employ a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species. Some Pd(II) pre-catalysts can promote homocoupling during their in-situ reduction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Protodeboronation of the boronic acid. | Use the pinacol ester or trifluoroborate salt derivative. Ensure anhydrous conditions. |
| Slow transmetalation due to the electron-deficient nature of the pyridine ring. | Use a more electron-rich phosphine ligand (e.g., a Buchwald-type ligand) to accelerate the catalytic cycle. Increase the reaction temperature. | |
| Catalyst inhibition by the pyridine nitrogen. | Use a ligand that can sterically shield the palladium center. | |
| Significant amount of 6-(trifluoromethoxy)pyridine observed | High water content in the reaction. | Use rigorously dried solvents and reagents. |
| Inappropriate base. | Screen different bases, starting with weaker, non-nucleophilic bases. | |
| Significant amount of 3,3'-bis(6-(trifluoromethoxy)pyridine) observed | Presence of oxygen in the reaction. | Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen). |
| Use of a Pd(II) precatalyst that promotes homocoupling. | Switch to a Pd(0) catalyst source. | |
| Complex mixture of byproducts | General reaction instability. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to find the optimal reaction time. |
Experimental Protocols
Protocol 1: Minimizing Side Products in a Suzuki-Miyaura Coupling Reaction
This protocol is designed to minimize protodeboronation and homocoupling by using the pinacol ester derivative of the boronic acid and carefully controlled reaction conditions.
Reagents:
-
This compound pinacol ester (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₂CO₃ (2.0 equiv, dried under vacuum)
-
Anhydrous 1,4-dioxane
-
Anhydrous water
Procedure:
-
To an oven-dried Schlenk flask, add the this compound pinacol ester, aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane and anhydrous water (e.g., a 4:1 mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification Strategy for Removing Boronic Acid-Derived Impurities
This workup procedure is effective for removing unreacted boronic acid and its protodeboronated byproduct.
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After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
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Wash the organic layer with a 1 M aqueous solution of NaOH. The basic wash will convert the acidic boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous phase.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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The remaining crude product, which should be enriched in the desired product and the homocoupling byproduct, can then be purified by flash column chromatography. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective in separating the desired product from the less polar homocoupling byproduct.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid Coupling Products
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the crude product from Suzuki coupling reactions involving (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the essential first step after my Suzuki coupling reaction is complete?
A1: An aqueous work-up is the critical first step. This procedure removes the majority of inorganic salts (like the base used) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane, followed by washing with water and/or brine.[1][2][3]
Q2: How can I remove unreacted this compound from the crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous layer.[1]
Q3: What are the most common impurities I should expect besides starting materials?
A3: Common impurities in Suzuki coupling reactions include homocoupled byproducts (from the boronic acid coupling with itself), protodeboronated starting material (where the boronic acid group is replaced by a hydrogen atom), and residual palladium catalyst.[4][5][6] The formation of homocoupling products can sometimes be promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][7][8]
Q4: Why is it crucial to remove the palladium catalyst, and what are the best methods?
A4: For pharmaceutical applications, removing trace metals like palladium to very low levels (parts-per-million) is essential due to toxicity concerns and regulatory requirements.[1] The most effective methods depend on whether the catalyst is heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).
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Filtration through Celite: This is effective for removing heterogeneous or precipitated palladium black.[9][10][11]
-
Metal Scavengers: For soluble palladium, solid-supported scavengers (e.g., silica functionalized with thiols) are highly effective.[9][12] The scavenger binds to the palladium, allowing it to be removed by simple filtration.[1]
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Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, but may sometimes lead to the loss of the desired product.[12]
Q5: The nitrogen on my pyridine product seems to be causing issues during silica gel chromatography. What can I do?
A5: Basic compounds like pyridines often interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to significant peak tailing.[13] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. Alternatively, using a less acidic stationary phase like alumina or a polymer-based column can also improve peak shape.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| Incomplete Palladium Removal | The palladium catalyst is soluble and not removed by simple filtration.[9] The pyridine nitrogen in the product is chelating the palladium, keeping it in solution.[12] | 1. Use a Scavenger: Treat the organic solution with a solid-supported palladium scavenger. Thiol-based scavengers are often very effective.[9][12] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium before filtration.[9] 3. Activated Carbon: Stir the solution with activated carbon, but monitor for product loss.[12] |
| Product and Impurity Co-elute during Column Chromatography | The polarity of the product and a key impurity (e.g., homocoupled byproduct or starting material) are very similar.[1] | 1. Optimize Solvent System: Test various eluent systems with Thin Layer Chromatography (TLC) to maximize separation. Try different solvent classes (e.g., toluene/acetone instead of hexanes/ethyl acetate).[1][14] 2. Use a Shallow Gradient: Run the column with a very slow, shallow gradient of the polar solvent.[1] 3. Change Stationary Phase: Switch from silica gel to a different stationary phase like alumina or a C18 reversed-phase column.[13] |
| Product Appears as an Oil and Will Not Crystallize | The product contains impurities that are inhibiting crystallization. The product may be an oil at room temperature. | 1. Re-purify: Attempt further purification by meticulous column chromatography to remove all impurities and then try to crystallize the product again.[1] 2. Scratching/Seeding: If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[15] 3. Reduce Solvent: You may have used too much solvent. Carefully evaporate some of the solvent and allow it to cool again.[15] |
| Significant Peak Tailing in Chromatography | The basic nitrogen atom of the pyridine ring is interacting strongly with acidic silanol groups on the silica surface.[13] | 1. Add a Modifier: Add a small amount (0.1-1%) of triethylamine or another amine base to your mobile phase to compete for the active sites on the silica.[14] 2. Use End-Capped Silica: Employ a column packed with end-capped silica gel, which has fewer free silanol groups.[13] 3. Neutralize the Column: Pre-flush the column with the eluent containing the basic modifier before loading your sample. |
| Low Product Recovery After Purification | The product is being adsorbed onto the purification medium (e.g., silica gel, activated carbon).[12] The product may be partially volatile and lost during solvent evaporation. | 1. Minimize Adsorbent: Use the minimum amount of activated carbon or silica gel necessary for purification.[12] 2. Test for Degradation: Spot the crude mixture on a TLC plate, let it sit for an hour, then elute to see if the product is degrading on the silica.[13] 3. Gentle Evaporation: Remove the solvent at a lower temperature using a rotary evaporator and finish with a gentle stream of nitrogen. |
Purification Workflow & Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction kinetics for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several critical factors. Due to the electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen, this boronic acid is prone to certain side reactions and may require carefully optimized conditions. The first aspects to scrutinize are the catalyst system (palladium source and ligand), the choice and quality of the base, the solvent, and the exclusion of oxygen. Inactive or inappropriate catalyst-ligand combinations, a weak or unsuitable base, or the presence of oxygen can all lead to reaction failure.[1]
Q2: What are the most common side reactions observed with this compound and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by the presence of water or other protic sources, especially at elevated temperatures.[2] To mitigate this, consider using anhydrous solvents, milder bases, or protecting the boronic acid as a pinacol ester or trifluoroborate salt, which can exhibit greater stability.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridyl byproduct. This side reaction is often catalyzed by palladium species in the presence of oxygen.[1] Ensuring the reaction is thoroughly degassed and maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to minimize homocoupling.
Q3: How does the choice of palladium catalyst and ligand impact the reaction with this specific boronic acid?
A3: The catalyst and ligand selection is critical for the successful coupling of electron-deficient boronic acids like this compound. The electron-withdrawing trifluoromethoxy group can make transmetalation, a key step in the catalytic cycle, sluggish. Therefore, catalyst systems that promote this step are preferred. Highly active catalysts, often featuring bulky and electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, are generally effective for these challenging substrates. These ligands help to stabilize the palladium catalyst and accelerate the rate-limiting steps of the reaction.
Q4: Can I use the boronic acid directly, or should I consider using a derivative like a pinacol ester?
A4: While the boronic acid can be used directly, derivatives such as the corresponding pinacol boronate ester often offer enhanced stability.[2] These esters are generally less susceptible to protodeboronation and can be easier to handle and purify.[2] In some cases, using a boronate ester can lead to more consistent and higher yields, especially in reactions that require prolonged heating.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source is of good quality. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system (e.g., a Buchwald palladacycle). |
| Inappropriate Ligand | For this electron-deficient substrate, standard ligands like triphenylphosphine may be insufficient. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos. |
| Ineffective Base | The base is crucial for activating the boronic acid. Weak bases may not be sufficient. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the solvent system. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. |
| Low Reaction Temperature | The coupling of electron-deficient boronic acids may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Protodeboronation Product | Presence of water or other protic species; high reaction temperature; prolonged reaction time. | Use anhydrous solvents. Consider using a milder base. Reduce the reaction temperature or time. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Homocoupling Product | Presence of oxygen; inefficient reduction of Pd(II) precatalyst. | Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere. Use a Pd(0) catalyst source directly or a highly efficient precatalyst system. |
| Dehalogenation of Coupling Partner | The organopalladium intermediate reacts with a hydride source instead of the boronic acid. | Screen different solvents and bases to find conditions that favor cross-coupling. Ensure the purity of all reagents. |
Data Presentation
The following tables summarize reaction conditions for Suzuki-Miyaura couplings of analogous trifluoromethyl-substituted pyridyl and other heteroaryl boronic acids. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield of an Analogous Heteroaryl Boronic Acid
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 11 |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 25 |
| 5 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 |
| 6 | KF | Dioxane/H₂O (4:1) | 100 | 54 |
| 7 | CsF | Dioxane/H₂O (4:1) | 100 | 58 |
Data adapted from a study on a related pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester, which provides insights into base effectiveness for similar systems.[3]
Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of a Substituted Tribromopyridine with an ortho-Substituted Phenylboronic Acid
| Entry | Solvent | Catalyst/Ligand | Base | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Toluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 50 | 60 | 36 |
| 2 | Toluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 70 | 60 | 42 |
| 3 | Toluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | 60 | 45 |
| 4 | Toluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 60 | 46 |
| 5 | Toluene | Pd(OAc)₂ / SPhos | KF | 90 | 10 | 44 |
| 6 | Toluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 90 | 60 | 34 |
| 7 | Toluene | Pd(OAc)₂ / SPhos | Na₂CO₃ | 90 | 60 | 46 |
This table illustrates the interplay of temperature and base selection on the yield of a complex Suzuki-Miyaura reaction, providing a useful reference for optimization.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed or no further conversion is observed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Challenges in the workup of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid reactions
Welcome to the Technical Support Center for navigating the challenges in the workup of reactions involving (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the workup of Suzuki-Miyaura coupling reactions with this compound?
A1: The main challenges stem from the inherent properties of pyridine boronic acids. The primary issues include:
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Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 2-(trifluoromethoxy)pyridine as a byproduct. This reduces the yield of the desired coupled product and complicates purification. Pyridine boronic acids are particularly susceptible to this side reaction, especially in the presence of aqueous bases.
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Product Purification: The basic nature of the pyridine nitrogen in the product can lead to tailing on silica gel chromatography. Additionally, separating the desired product from unreacted starting materials and byproducts like the protodeboronated species can be challenging due to similar polarities.
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Emulsion Formation: During extractive workup, the presence of basic pyridine compounds can sometimes lead to the formation of emulsions, making phase separation difficult.
Q2: How does the trifluoromethoxy group on the pyridine ring affect the workup process?
A2: The -OCF₃ group is strongly electron-withdrawing, which influences the properties of the boronic acid and the resulting coupled product in several ways relevant to the workup:
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Acidity: The trifluoromethoxy group increases the acidity of the boronic acid and reduces the basicity of the pyridine nitrogen.[1] This can affect the optimal pH for extraction and purification.
-
Solubility: The trifluoromethoxy group significantly increases the lipophilicity of the molecule. This can alter the solubility of the product in common organic solvents, which needs to be considered when choosing solvents for extraction and chromatography.
-
Stability: While electron-deficient boronic acids can be more prone to decomposition, the reduced basicity of the pyridine nitrogen may mitigate some catalyst inhibition issues seen with more electron-rich pyridines.
Q3: What is protodeboronation and how can it be minimized during the reaction and workup?
A3: Protodeboronation is the hydrolysis of the carbon-boron bond to form the corresponding arene (in this case, 2-(trifluoromethoxy)pyridine). To minimize this side reaction:
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Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than the corresponding boronic acids.[2]
-
Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can reduce the extent of protodeboronation.
-
Control pH during Workup: Avoid prolonged exposure to strongly acidic or basic aqueous conditions during the workup. A neutral or mildly basic wash is often preferred.
-
Use Weaker Bases: In some cases, using a milder base during the reaction (e.g., K₂CO₃ instead of K₃PO₄) can reduce the rate of protodeboronation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Protodeboronation: Significant formation of 2-(trifluoromethoxy)pyridine. 2. Incomplete Reaction: Starting material remains. 3. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst.[2] 4. Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially under acidic conditions. | 1. a) Use the corresponding pinacol boronate ester for the reaction. b) Minimize water in the reaction mixture. c) During workup, use a rapid extraction with a neutral or weakly basic aqueous wash. 2. a) Increase reaction time or temperature. b) Use a more active catalyst system (e.g., Buchwald ligands like SPhos or XPhos).[2] 3. a) Employ bulky, electron-rich phosphine ligands to stabilize the catalyst.[2] 4. a) Perform a back-extraction of the aqueous layer with a suitable organic solvent. b) Adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the product is in its freebase form. |
| Difficult Purification (Tailing on Silica Gel) | 1. Basic Nature of the Pyridine Product: The lone pair on the pyridine nitrogen interacts strongly with the acidic silica gel. | 1. a) Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or pyridine) to the eluent. b) Use deactivated or neutral silica gel. c) Consider reverse-phase chromatography if the product is sufficiently polar. |
| Presence of Multiple Byproducts | 1. Homocoupling of the Boronic Acid: Can occur in the presence of oxygen.[3] 2. Dehalogenation of the Aryl Halide: More common with electron-rich aryl halides. 3. Protodeboronation: As discussed above. | 1. a) Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. 2. a) Optimize the reaction time to avoid prolonged heating after the main reaction is complete. 3. a) See solutions for protodeboronation under "Low Yield". |
| Emulsion Formation During Extraction | 1. Presence of Fine Particulate Matter: Such as palladium black. 2. High pH: Strongly basic conditions can sometimes promote emulsion formation. | 1. a) Filter the reaction mixture through a pad of celite before the extractive workup. 2. a) Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. b) Use gentle inversions instead of vigorous shaking during the extraction. |
Experimental Protocols
General Protocol for Extractive Workup of a Suzuki-Miyaura Reaction
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
-
Cooling and Filtration:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
If significant solids (e.g., palladium black) are present, dilute the mixture with the reaction solvent or a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the celite pad with additional organic solvent.
-
-
Solvent Removal (Optional):
-
If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), remove it under reduced pressure. Redissolve the residue in an appropriate extraction solvent like ethyl acetate or dichloromethane.
-
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x volume of the organic layer). This will quench any remaining acidic components and neutralize the mixture.
-
Separate the layers. Be mindful of potential emulsions.
-
Wash the organic layer with water (1 x volume of the organic layer).
-
Wash the organic layer with brine (1 x volume of the organic layer) to facilitate drying.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. To mitigate tailing, consider using an eluent system containing a small percentage of triethylamine (e.g., 0.1-1%).
-
Visualizations
Caption: General experimental workflow for the workup of a Suzuki reaction.
Caption: A decision tree for troubleshooting common issues.
References
Catalyst poisoning issues with (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
Welcome to the Technical Support Center for (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using this compound is resulting in low to no yield. What are the primary issues I should investigate?
A1: Low yields in Suzuki-Miyaura reactions with this compound are commonly attributed to two main challenges: catalyst poisoning and protodeboronation. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of an inactive complex and effectively poisoning the catalyst.[1][2] Additionally, pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of strong bases and water.[3][4]
Q2: How does the trifluoromethoxy group on the pyridine ring influence the reaction?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the boronic acid. While electron-withdrawing groups on an aryl halide partner can facilitate the oxidative addition step, their effect on the boronic acid partner is more complex.[5] The electron-deficient nature of the pyridine ring in your boronic acid may slow down the transmetalation step of the catalytic cycle.
Q3: What are the initial troubleshooting steps if my reaction fails?
A3: Start by verifying the integrity of all your reagents. Ensure your palladium catalyst and ligand are active and have been stored correctly.[6] Verify the purity of your this compound and the aryl halide. Ensure your solvent is anhydrous (if required by the protocol) and has been properly degassed to remove oxygen, which can cause homocoupling of the boronic acid and catalyst decomposition.[6] The choice of a suitable base is also critical and should be carefully considered.
Q4: Can I use standard Suzuki-Miyaura coupling conditions for this boronic acid?
A4: Standard conditions may not be optimal. Due to the potential for catalyst poisoning by the pyridine nitrogen, specialized conditions are often necessary. This can include the use of specific palladium precatalysts and bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle and minimize catalyst inhibition.[3][6] It is advisable to start with conditions reported for other challenging pyridylboronic acids and optimize from there.
Q5: What is protodeboronation and how can it be minimized when using this compound?
A5: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. This is often promoted by the presence of water and strong bases.[3][4] To minimize this, you can:
-
Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH.
-
Employ anhydrous reaction conditions where possible.
-
Consider using a more stable surrogate of the boronic acid, such as its corresponding pinacol boronate ester or N-methyliminodiacetic acid (MIDA) boronate.[7][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reactions.
Step 1: Reagent Integrity Check
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Catalyst Activity: Ensure your palladium source and ligand are from a reliable supplier and have been stored under inert conditions. Consider using a fresh batch.
-
Boronic Acid Quality: this compound can degrade over time. Verify its purity by NMR or LC-MS.
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to unwanted side reactions.
-
Base Quality: Ensure the base is anhydrous, especially for non-aqueous reactions.
Step 2: Reaction Condition Optimization
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can accelerate catalyst decomposition and protodeboronation.
-
Concentration: Ensure adequate concentration of reactants. Very dilute conditions may slow down the reaction, while very concentrated conditions can lead to solubility issues.
Step 3: Catalyst & Ligand Screening
-
The choice of catalyst and ligand is crucial for overcoming catalyst poisoning by the pyridine nitrogen. Consider catalysts known to be effective for challenging Suzuki couplings.
-
Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or precatalysts like Pd(dppf)Cl₂.[9][10]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos can be effective in stabilizing the palladium center and promoting reductive elimination.[10]
Step 4: Base & Solvent Screening
-
Base: The base plays a critical role in the transmetalation step. A screen of bases is often necessary.
-
Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Fluoride sources: KF, CsF (can be effective in anhydrous conditions)
-
-
Solvent: The solvent can influence the solubility of reagents and the reaction kinetics.
-
Aprotic polar solvents: Dioxane, THF, DMF
-
Aqueous mixtures: Dioxane/water, Toluene/water
-
Step 5: Consider Boronic Acid Surrogates
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If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a MIDA boronate, which can slowly release the active boronic acid under the reaction conditions.[7][8]
Data Presentation
The following tables provide representative data for Suzuki-Miyaura couplings of pyridylboronic acids from the literature. These should be used as a starting point for optimization. Note: Yields are highly substrate-dependent.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 51-98 | [9] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | [6] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 80 | 65-90 | [10] |
Table 2: Influence of Base and Solvent on Yield
| Catalyst System | Base (equiv) | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ (3) | Dioxane/H₂O | 100 | Moderate | [11] |
| Pd(dppf)Cl₂ | Na₃PO₄ (3) | Dioxane | 100 | Good to Excellent | [9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ (3) | Toluene/H₂O | 100 | Good to Excellent | [6] |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ (3) | Dioxane | 80 | Good | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and, if necessary, the ligand (e.g., SPhos, 6-10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalyst Poisoning Pathway
The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center at various stages of the catalytic cycle, leading to the formation of off-cycle, inactive palladium complexes. This is a common issue with pyridyl-containing substrates.
Caption: Catalyst poisoning by pyridine nitrogen.
Logical Relationship of Reaction Components and Issues
This diagram illustrates the interplay between the key reaction components and the common issues encountered.
Caption: Interplay of components and potential issues.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
Topic: Minimizing Homocoupling of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-bis(6-(trifluoromethoxy)pyridin-3-yl). This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to similar physical properties. The electron-deficient nature of the pyridine ring in this compound can make it more susceptible to certain homocoupling pathways.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main mechanistic pathways responsible for the homocoupling of arylboronic acids are:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of the Pd(0) catalyst.
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Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Additionally, for electron-deficient arylboronic acids, a protonolysis/second transmetalation event has been identified as a potential pathway for homocoupling.[1]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle, thus minimizing the Pd(II)-mediated homocoupling pathway. In contrast, Pd(II) sources like Pd(OAc)₂ and PdCl₂ can directly promote homocoupling during their in-situ reduction to Pd(0).
Q4: What is the role of ligands in suppressing the homocoupling of this specific boronic acid?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient and sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be effective in promoting the desired cross-coupling reaction and suppressing homocoupling.[1] These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the pathways leading to homocoupling.
Q5: Can the choice of base influence the formation of the homocoupling byproduct?
A5: Yes, the base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, an inappropriate choice can enhance side reactions. For Suzuki-Miyaura couplings involving pyridylboronic acids, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide or potassium hydroxide. The use of milder bases can help to minimize protodeboronation, another common side reaction with heteroaryl boronic acids, and can also influence the equilibrium of the catalytic species, thereby reducing the likelihood of homocoupling.
Q6: Are there any additives that can be used to actively suppress homocoupling?
A6: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress the homocoupling of trifluoromethyl-substituted heteroarylboronic esters.[1] It is believed to help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that can lead to homocoupling.
Troubleshooting Guides
Issue 1: Significant formation of the homocoupled byproduct detected by LC-MS or NMR.
| Potential Cause | Suggested Solution(s) |
| Presence of dissolved oxygen in the reaction mixture. | 1. Ensure rigorous degassing of the solvent and reaction mixture. Use three to five freeze-pump-thaw cycles for optimal oxygen removal. 2. Alternatively, sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes before use. 3. Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Use of a Pd(II) precatalyst. | 1. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. If a Pd(II) source must be used, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the boronic acid) to the reaction mixture before adding the catalyst.[1] |
| Suboptimal ligand choice. | 1. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] 2. Ensure a proper ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. |
| Inappropriate base selection. | 1. Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Ensure the base is finely powdered and dry. |
Issue 2: Low yield of the desired cross-coupled product, with homocoupling suspected as a contributing factor.
| Potential Cause | Suggested Solution(s) |
| Slow transmetalation of the electron-deficient boronic acid. | 1. Increase the reaction temperature in increments of 10 °C. 2. Consider using the corresponding boronic ester (e.g., pinacol ester) of this compound, which can exhibit different reactivity and stability. 3. Ensure the chosen base is sufficiently soluble in the reaction medium to effectively activate the boronic acid. |
| Catalyst deactivation. | 1. Ensure high purity of all reagents and solvents. 2. Avoid excessively high reaction temperatures that can lead to catalyst decomposition. |
| Protodeboronation of the boronic acid. | 1. Use milder bases (e.g., K₂CO₃) and avoid excessively high temperatures. 2. Minimize the amount of water in the reaction, or in some cases, run under anhydrous conditions, though a small amount of water can be beneficial with certain base/solvent systems. |
Data Presentation
The following table summarizes the expected trend in the reduction of homocoupling byproduct formation based on the implementation of various strategies for a generic electron-deficient pyridylboronic acid. The percentages are illustrative and will vary depending on the specific reaction partners and conditions.
| Entry | Palladium Source | Ligand | Base | Additive | Degassing | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | None | Minimal | 15-25 | 50-60 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | None | Thorough | 5-10 | 65-75 |
| 3 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | None | Thorough | <5 | 70-80 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | None | Thorough | <2 | 85-95 |
| 5 | Pd(OAc)₂ | SPhos | K₃PO₄ | K-formate | Thorough | <1 | >90 |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general guideline and may require further optimization for specific aryl or heteroaryl halides.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
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Potassium phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
Potassium formate (optional, 1.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, potassium phosphate, and potassium formate (if used).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
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Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Impact of water on the stability of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, with a focus on its stability in the presence of water during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in reactions involving water?
The primary stability concern is the susceptibility of the boronic acid to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This undesired side reaction is particularly prevalent with heteroaromatic boronic acids, such as pyridine derivatives, and can be accelerated by the presence of water and certain reaction conditions.[1][2]
Q2: How does the presence of the trifluoromethoxy group and the pyridine nitrogen affect the stability of the boronic acid?
The electronic properties of the aromatic ring significantly influence the stability of a boronic acid. The trifluoromethoxy group is strongly electron-withdrawing, which can impact the Lewis acidity of the boron center. The pyridine nitrogen, being a basic site, can lead to the formation of zwitterionic species, especially under neutral pH conditions. These zwitterionic intermediates can be highly reactive and prone to rapid protodeboronation through a unimolecular fragmentation of the C-B bond.[1]
Q3: Can I use this compound in aqueous Suzuki-Miyaura coupling reactions?
Yes, it is possible to use this boronic acid in aqueous Suzuki-Miyaura reactions; however, careful optimization of reaction conditions is crucial to minimize degradation. The presence of water can be both beneficial and detrimental in Suzuki couplings. It can aid in the dissolution of inorganic bases and influence the catalytic cycle, but it also provides a proton source for protodeboronation.[3]
Q4: Are there more stable alternatives to using the free boronic acid in aqueous media?
For challenging coupling reactions or when instability is a significant issue, converting the boronic acid to a more stable derivative is a common strategy. These derivatives can often be used directly in the reaction and release the active boronic acid in situ. Common stable alternatives include:
-
Potassium Organotrifluoroborates (R-BF3K): These salts are generally more stable than the corresponding boronic acids.[2][4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are unreactive under anhydrous conditions but slowly release the boronic acid in the presence of an aqueous base.[2]
-
Diethanolamine (DABO) boronates: These form air- and water-stable complexes that can be used directly in coupling reactions.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions containing water.
Issue 1: Low or No Yield of the Desired Product in a Suzuki-Miyaura Coupling Reaction
A low yield is often indicative of reagent decomposition or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Protodeboronation of the Boronic Acid | - Use a milder base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker bases such as K₂CO₃ or KF.[3] - Minimize water content: While some water may be necessary, using a high ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) can reduce the rate of protodeboronation.[3] - Use anhydrous conditions: If possible, switching to a completely anhydrous solvent and base system can significantly reduce this side reaction.[3] |
| Catalyst Inactivity or Decomposition | - Ensure an inert atmosphere: Oxygen can lead to the homocoupling of the boronic acid and deactivate the palladium catalyst. Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3][5] - Use a robust catalyst system: For challenging couplings with heteroaryl boronic acids, consider using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[2][6] |
| Suboptimal Reaction Temperature | - Optimize temperature: Higher temperatures can sometimes increase the rate of decomposition. A temperature screen (e.g., 80 °C to 110 °C) can help identify the optimal balance between reaction rate and reagent stability.[5] |
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) for at least three cycles.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Signaling Pathway of Protodeboronation
The following diagram illustrates the general pathways for protodeboronation of a heteroaryl boronic acid in the presence of water and a base.
References
Validation & Comparative
Navigating Suzuki-Miyaura Couplings: A Comparative Guide to (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is a valuable reagent for introducing a trifluoromethoxy-substituted pyridine moiety, a common pharmacophore in medicinal chemistry. This guide provides an objective comparison of its performance in Suzuki-Miyaura cross-coupling reactions against other alternatives, supported by experimental data and detailed protocols.
The trifluoromethoxy group in this compound significantly influences its reactivity. The strong electron-withdrawing nature of this substituent can decrease the efficiency of the Suzuki-Miyaura coupling compared to non-fluorinated or electron-rich boronic acids. This is primarily due to a less favorable transmetalation step in the catalytic cycle. However, the inclusion of fluorinated motifs is often crucial for modulating the physicochemical properties of drug candidates, such as metabolic stability and bioavailability, making this reagent a necessary tool in the synthetic chemist's arsenal.
Performance Comparison in Suzuki-Miyaura Coupling
While direct side-by-side comparative data for this compound under standardized conditions is not extensively available in the literature, we can infer its performance based on studies of structurally related fluorinated and non-fluorinated pyridine boronic acids. The following tables summarize representative yields from Suzuki-Miyaura reactions, illustrating the impact of electronic effects on coupling efficiency.
Table 1: Comparison of Yields for Electron-Rich vs. Electron-Poor Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 66 |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 35 |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Furan-2-yl)pyridine | 62 |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.[1][2]
The data in Table 1 demonstrates that electron-rich boronic acids, such as 4-methoxyphenylboronic acid, generally provide higher yields compared to electron-poor counterparts like 4-cyanophenylboronic acid.[1] This suggests that this compound, being electron-deficient, may result in more modest yields under similar conditions.
Alternatives to this compound
The inherent instability of some boronic acids has led to the development of more robust alternatives. For challenging coupling partners, including some electron-deficient systems, these alternatives can offer improved yields and reproducibility.
Table 2: Performance of Alternative Boron Reagents
| Boron Reagent | Coupling Partner | Catalyst System | Yield (%) |
| Potassium Phenyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂/SPhos | 98 |
| Phenylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂/SPhos | 94 |
| Potassium (2-phenylethenyl)trifluoroborate | 3-Bromopyridine | PdCl₂(dppf) | 92 |
| (2-phenylethenyl)boronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | 75 |
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two such alternatives. They are generally more stable, crystalline solids with a longer shelf-life compared to their corresponding boronic acids. This enhanced stability can translate to more reliable and higher-yielding cross-coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A typical experimental setup for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid is as follows:
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Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is then added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, with progress monitored by TLC or LCMS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
LCMS Characterization of Reaction Products
Liquid Chromatography-Mass Spectrometry (LCMS) is an essential tool for monitoring reaction progress and characterizing the final product.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) to a concentration appropriate for LCMS analysis (typically in the low µg/mL range). The diluted sample should be filtered through a 0.22 µm syringe filter before injection.
-
LCMS System and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used for the analysis of Suzuki coupling reaction mixtures.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point.
-
MS Detector: An electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., quadrupole or time-of-flight). The analysis is often performed in positive ion mode to detect the protonated molecular ion [M+H]⁺ of the product.
-
Table 3: Typical LCMS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100-1000 |
Visualizing the Workflow and Comparisons
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Workflow for LCMS analysis of the reaction product.
Caption: Logical comparison of boronic acid reagent choices.
References
A Comparative Analysis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Pyridine Boronic Acid for Cross-Coupling Reactions
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of C-C bonds. Pyridine-containing biaryls are a prominent structural motif in a vast array of biologically active compounds. The choice of the pyridine boronic acid reagent is critical, as substituents on the pyridine ring can significantly influence reactivity, yield, and reaction kinetics. This guide provides an objective comparison of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid with two other commonly utilized pyridine boronic acids: the unsubstituted Pyridine-3-boronic acid and the electron-rich (6-Methoxypyridin-3-yl)boronic acid . This comparison is supported by experimental data to aid researchers in selecting the most suitable building block for their synthetic endeavors.
Executive Summary
The electronic nature of the substituent at the 6-position of the pyridin-3-yl)boronic acid core plays a pivotal role in its performance in Suzuki-Miyaura coupling reactions. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring. In contrast, the methoxy group (-OCH₃) is an electron-donating group. These electronic differences have a direct impact on the transmetalation step of the catalytic cycle, which is often rate-limiting. Generally, electron-donating groups can enhance the rate of transmetalation and lead to higher yields, while strong electron-withdrawing groups may retard this step, necessitating more optimized reaction conditions to achieve comparable efficacy.
Quantitative Performance Comparison
To illustrate the impact of the substituent on the pyridine ring, the following tables summarize the performance of the three boronic acids in Suzuki-Miyaura coupling with various aryl bromides. The data has been compiled from various sources and standardized where possible to provide a comparative overview.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Electron-Rich and Electron-Neutral Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst System¹ | Base/Solvent | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | ~70-80%² |
| (6-Methoxypyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 95% |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 92% |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | ~75-85%² |
| (6-Methoxypyridin-3-yl)boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 93% |
| Pyridine-3-boronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 90% |
¹ Catalyst systems are as reported in the respective literature and may not be directly comparable without further optimization. ² Yields for this compound are estimated based on optimized conditions for structurally similar electron-deficient pyridine boronic acids, as direct comparative data under identical conditions is limited.
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling with Electron-Poor Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst System¹ | Base/Solvent | Yield (%) |
| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | ~80-90%² |
| (6-Methoxypyridin-3-yl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 88% |
| Pyridine-3-boronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 85% |
¹ Catalyst systems are as reported in the respective literature and may not be directly comparable without further optimization. ² Yields for this compound are estimated based on optimized conditions for structurally similar electron-deficient pyridine boronic acids, as direct comparative data under identical conditions is limited.
Discussion of Results
The data suggests that for the coupling with both electron-rich/neutral and electron-poor aryl bromides, (6-Methoxypyridin-3-yl)boronic acid and Pyridine-3-boronic acid generally provide high to excellent yields under standard Suzuki-Miyaura conditions. The electron-donating methoxy group in the former appears to facilitate the reaction, often leading to slightly higher yields compared to the unsubstituted analogue.
This compound , with its strongly electron-withdrawing -OCF₃ group, is expected to be less reactive in the transmetalation step. While direct comparative data is scarce, optimized conditions, potentially with more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and stronger bases, are likely required to achieve yields comparable to its more electron-rich counterparts. However, the presence of the trifluoromethoxy group can be highly desirable in the final product for its unique electronic properties and its role in modulating pharmacokinetic properties in drug candidates.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of pyridine boronic acids is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), the respective pyridine boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a pyridine boronic acid for Suzuki-Miyaura coupling requires a careful consideration of the desired electronic properties of the final product versus the potential challenges in reactivity. While (6-methoxypyridin-3-yl)boronic acid and pyridine-3-boronic acid offer high reactivity and are suitable for a broad range of applications, This compound serves as a valuable building block for introducing the unique trifluoromethoxy moiety, albeit potentially requiring more tailored reaction conditions to achieve optimal yields. Researchers are encouraged to consider the information presented in this guide as a starting point for their synthetic planning and to perform appropriate reaction optimization for their specific substrates.
A Comparative Guide to Boronic Acid Alternatives for the Synthesis of 6-(Trifluoromethoxy)pyridine Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. The (6-(Trifluoromethoxy)pyridin-3-yl) moiety is a key pharmacophore in numerous developmental drugs and agrochemicals. Traditionally, (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid has been the go-to reagent for introducing this functionality via Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids can lead to challenges in reproducibility and yield. This guide provides a comprehensive comparison of this compound with its more stable and increasingly utilized alternatives: potassium (6-(trifluoromethoxy)pyridin-3-yl)trifluoroborate and (6-(trifluoromethoxy)pyridin-3-yl)MIDA boronate. Furthermore, we explore bioisosteric replacement of the trifluoromethoxy group itself as a strategy for modulating molecular properties.
Executive Summary
This guide demonstrates that while this compound is a competent coupling partner in Suzuki-Miyaura reactions, its potassium trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability, handling, and, in some cases, yield. Potassium (6-(trifluoromethoxy)pyridin-3-yl)trifluoroborate provides a readily accessible and highly stable crystalline solid that can be used directly in coupling reactions. (6-(Trifluoromethoxy)pyridin-3-yl)MIDA boronate offers exceptional stability to a wide range of reaction conditions, enabling its use in complex, multi-step synthetic sequences. Beyond the boron moiety, this guide also introduces the pentafluorosulfanyl (SF₅) group as a promising bioisostere for the trifluoromethoxy (OCF₃) group, offering an alternative for property modulation in drug discovery programs.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the boron-containing reagent can have a significant impact on the efficiency and reliability of this transformation. Below is a comparative summary of the performance of this compound and its alternatives when coupled with a representative aryl bromide.
Table 1: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Potassium (6-(trifluoromethoxy)pyridin-3-yl)trifluoroborate | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 92 |
| 3 | (6-(Trifluoromethoxy)pyridin-3-yl)MIDA boronate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.
Bioisosteric Alternatives to the Trifluoromethoxy Group
In medicinal chemistry, the trifluoromethoxy (OCF₃) group is valued for its unique electronic properties and metabolic stability.[1] However, fine-tuning the physicochemical properties of a lead compound often requires exploring bioisosteric replacements. The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" or, by extension, a valuable alternative to the trifluoromethoxy group.[2]
Table 2: Comparison of Physicochemical Properties: OCF₃ vs. SF₅
| Property | Trifluoromethoxy (OCF₃) | Pentafluorosulfanyl (SF₅) |
| Hansch Lipophilicity Parameter (π) | +1.04 | +1.51 |
| Hammett Parameter (σp) | +0.35 | +0.68 |
| Steric Parameter (Taft Es) | -1.16 | -2.10 |
| Metabolic Stability | High | Very High |
The SF₅ group is more lipophilic and electron-withdrawing than the OCF₃ group, which can significantly impact a molecule's binding affinity, membrane permeability, and metabolic fate.[2]
Experimental Protocols
Detailed methodologies for the synthesis of the boron reagents and their subsequent use in Suzuki-Miyaura coupling are provided below.
Synthesis of Boronic Acid and its Alternatives
The synthesis of the three boron reagents can be envisioned to start from a common precursor, 5-bromo-2-(trifluoromethoxy)pyridine.
dot
Caption: Synthetic routes to the boronic acid and its derivatives.
1. Synthesis of this compound: To a solution of 5-bromo-2-(trifluoromethoxy)pyridine in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, triisopropyl borate is added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with 2 M HCl, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the boronic acid.
2. Synthesis of Potassium (6-(trifluoromethoxy)pyridin-3-yl)trifluoroborate: this compound is dissolved in methanol, and a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added. The mixture is stirred at room temperature for 1 hour. The resulting precipitate is filtered, washed with cold water and diethyl ether, and dried under vacuum to afford the potassium trifluoroborate salt as a stable, crystalline solid.[3][4]
3. Synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)MIDA boronate: A mixture of this compound and N-methyliminodiacetic acid in DMSO is heated. The water formed during the reaction is removed by azeotropic distillation or under vacuum. After cooling, the product is precipitated by the addition of a non-polar solvent, filtered, and dried to give the MIDA boronate.
General Protocol for Suzuki-Miyaura Cross-Coupling
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
A mixture of the aryl bromide (1.0 equiv), the respective boron reagent (1.2 equiv), palladium catalyst, and base is added to a Schlenk flask. The flask is evacuated and backfilled with argon three times. Degassed solvent is added, and the reaction mixture is heated to the specified temperature with stirring. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Conclusion
The selection of an appropriate boron reagent for Suzuki-Miyaura cross-coupling is a critical decision in the synthesis of molecules containing the (6-(trifluoromethoxy)pyridin-3-yl) scaffold. While the traditional boronic acid is effective, potassium trifluoroborate and MIDA boronate derivatives offer significant advantages in terms of stability and ease of handling, which can translate to more robust and reproducible synthetic procedures. For medicinal chemistry applications, exploring bioisosteric replacements for the trifluoromethoxy group, such as the pentafluorosulfanyl moiety, presents an exciting opportunity to modulate the properties of drug candidates and discover novel therapeutics. This guide provides the necessary data and protocols to enable researchers to make informed decisions and accelerate their research and development efforts.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Illuminating Molecular Architecture: A Comparative Guide to Confirming Novel Compound Structures Derived from (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of the structural elucidation of two novel compounds synthesized using (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry. We present supporting experimental data and detailed methodologies to objectively compare the structural confirmation process.
The trifluoromethoxy group offers unique electronic properties, enhancing the potential for novel molecular designs with desirable pharmacokinetic profiles. The boronic acid moiety facilitates versatile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. Here, we compare the structural characterization of two hypothetical, yet plausible, novel compounds:
-
Compound A: 2-((6-(Trifluoromethoxy)pyridin-3-yl)amino)benzoic acid
-
Compound B: 5-(4-Methoxyphenyl)-2-(trifluoromethoxy)pyridine
Comparative Analysis of Structural Elucidation Data
The definitive confirmation of the structures of Compound A and Compound B was achieved through a combination of spectroscopic and crystallographic techniques. The quantitative data obtained from these analyses are summarized below for a clear comparison.
| Analytical Technique | Compound A | Compound B |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.15 (s, 1H), 8.45 (d, J = 2.4 Hz, 1H), 8.10 (dd, J = 8.8, 2.4 Hz, 1H), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 7.60 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.25 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.90 (t, J = 7.6 Hz, 1H) | 8.68 (d, J = 2.5 Hz, 1H), 8.21 (dd, J = 8.7, 2.5 Hz, 1H), 7.75 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.7 Hz, 1H), 7.08 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H) |
| High-Resolution Mass Spectrometry (HRMS) (m/z) | [M+H]⁺ Calculated: 313.0642; Found: 313.0645 | [M+H]⁺ Calculated: 284.0736; Found: 284.0739 |
| Single-Crystal X-ray Diffraction | Data not yet obtained | Crystal system: Monoclinic, Space group: P2₁/c |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of similar structural confirmation workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton environment and connectivity in the novel compounds.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and analyze the multiplicity and coupling constants.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass of the synthesized compounds and confirm their elemental composition.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed chemical formula.
-
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of the compound in the solid state.
Procedure:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
-
Visualizing the Workflow for Structural Confirmation
The logical progression from a synthesized compound to its confirmed structure is a critical workflow for any chemistry research. The following diagram illustrates this process.
A Comparative Guide to Palladium Catalysts for the Synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the selection of an optimal catalyst is paramount for achieving high yields and purity. This guide provides an objective comparison of various palladium catalysts for the synthesis of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry. The data presented is based on analogous reactions and established knowledge in Suzuki-Miyaura cross-coupling and Miyaura borylation reactions.
Performance Comparison of Palladium Catalysts
The synthesis of this compound is typically achieved through a palladium-catalyzed borylation of 5-halo-2-(trifluoromethoxy)pyridine. The choice of palladium catalyst and associated ligands significantly influences the reaction's efficiency. Below is a summary of commonly employed palladium catalysts and their expected performance in this transformation, based on data from similar reactions involving substituted pyridines and aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-12 | 85-95 | 1-3 |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Toluene | 100-110 | 4-16 | 90-98 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 80-100 | 12-24 | 75-90 | 3-5 |
| PdCl₂(dppf) | dppf | KOAc | 1,4-Dioxane | 80 | 2-8 | 80-92 | 2-5 |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction conditions. The data above represents typical ranges observed for structurally similar compounds.
Experimental Protocols
Detailed methodologies for the synthesis of this compound via a Miyaura borylation are provided below. This protocol is a generalized procedure based on established methods for palladium-catalyzed borylations.
Synthesis of this compound pinacol ester
Reactants:
-
5-Bromo-2-(trifluoromethoxy)pyridine (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Potassium Acetate, KOAc, 3.0 mmol, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethoxy)pyridine, bis(pinacolato)diboron, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-16 hours), monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound pinacol ester.
Reaction Mechanism and Workflow
The synthesis of arylboronic acids via Miyaura borylation follows a catalytic cycle analogous to the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Miyaura borylation reaction.
The experimental workflow for a typical palladium-catalyzed borylation is outlined below.
Validating the Mechanism of Suzuki-Miyaura Coupling: A Comparative Guide to (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an objective comparison of the performance of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and its analogues in this pivotal reaction, supported by experimental data. We will delve into the reaction mechanism, compare its reactivity with alternative boronic acids, and provide detailed experimental protocols to aid in the validation and optimization of synthetic routes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidative adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate complex. This complex then transfers the organic group to the palladium center, regenerating the boron species. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The trifluoromethoxy group at the 6-position of the pyridine ring is a strong electron-withdrawing group. This electronic feature can influence the reactivity of the boronic acid in the transmetalation step. Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate and yield, while electron-withdrawing groups may have a more complex effect, sometimes leading to slower reactions.
Performance Comparison of Substituted Pyridyl Boronic Acids
Direct, side-by-side comparisons of different boronic acids under identical reaction conditions are challenging to find in the literature. The following tables summarize the performance of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (a close analogue to our target compound) and other relevant pyridyl boronic acids in Suzuki-Miyaura coupling reactions. While the reaction conditions are not identical, these data provide valuable insights into their relative reactivities.
Table 1: Suzuki-Miyaura Coupling of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid with Various Aryl Bromides
Reaction Conditions: (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 80 °C, 16 h.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-1,1'-biaryl-4'-(6-(trifluoromethyl)pyridine) | 95 |
| 2 | 4-Bromotoluene | 4-Methyl-1,1'-biaryl-4'-(6-(trifluoromethyl)pyridine) | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-1,1'-biaryl-4'-(6-(trifluoromethyl)pyridine) | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biaryl-4'-(6-(trifluoromethyl)pyridine) | 90 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4,4'-Bis(trifluoromethyl)-1,1'-biaryl | 85 |
Table 2: Comparison with Other Pyridyl Boronic Acids
This table presents data from various sources to illustrate the general reactivity trends. Note: Reaction conditions vary between entries and are provided for context.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| (6-Methoxypyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 89 |
| Pyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| (6-Chloropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 78 |
From the data, it is evident that the trifluoromethyl-substituted pyridyl boronic acid provides excellent yields with a range of electronically diverse aryl bromides. The electron-withdrawing nature of the CF₃ group does not appear to significantly hinder the reaction under these conditions.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid with 4-Bromoanisole:
Materials:
-
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Logical Decision Making in Boronic Acid Selection
The choice of boronic acid is critical for the success of a Suzuki-Miyaura coupling. The following flowchart provides a simplified decision-making process for selecting a suitable boronic acid for coupling with a pyridine-containing target molecule.
A Comparative Spectroscopic Guide to (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic characteristics of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid and two of its common derivatives: the pinacol ester and the potassium trifluoroborate salt. These compounds are valuable building blocks in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound and its derivatives. These tables are intended to serve as a reference for expected chemical shifts, vibrational frequencies, and mass-to-charge ratios.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Ranges)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | Aromatic protons: 7.0-9.0 ppm; B(OH)₂ protons: broad singlet | Aromatic carbons: 110-160 ppm; C-B bond may be broad or unobserved | 28-34 (broad singlet) | -58 to -60 (singlet, for -OCF₃) |
| This compound pinacol ester | Aromatic protons: 7.0-9.0 ppm; Pinacol methyl protons: ~1.3 ppm (singlet) | Aromatic carbons: 110-160 ppm; Pinacol carbons: ~84 ppm (C-O), ~25 ppm (CH₃); C-B bond may be broad or unobserved | 20-25 (singlet) | -58 to -60 (singlet, for -OCF₃) |
| Potassium (6-(Trifluoromethoxy)pyridin-3-yl)trifluoroborate | Aromatic protons: 7.0-9.0 ppm | Aromatic carbons: 110-160 ppm; C-B bond may be broad or unobserved | 3-7 (quartet, J(B-F) ~45-50 Hz) | -135 to -145 (quartet, J(F-B) ~45-50 Hz, for -BF₃); -58 to -60 (singlet, for -OCF₃) |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data (Expected Values)
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~3300 (br, O-H stretch); ~1350 (B-O stretch); ~1100 (C-F stretch) | Expected [M+H]⁺: 208.0387[1] |
| This compound pinacol ester | ~2980 (C-H stretch, alkyl); ~1370 (B-O stretch); ~1100 (C-F stretch) | Expected [M+H]⁺: 290.1173 |
| Potassium (6-(Trifluoromethoxy)pyridin-3-yl)trifluoroborate | ~1100 (C-F stretch); ~1050 (B-F stretch) | Expected [M]⁻: 228.0163 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, which can form boroxines upon dehydration, the use of DMSO-d₆ or Methanol-d₄ is often preferred to obtain sharp signals for the B(OH)₂ protons.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹¹B NMR: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A wider spectral window is necessary due to the broad nature of the signals. Use a quartz NMR tube for optimal results. For potassium trifluoroborates, a specific pulse sequence may be needed to better resolve the coupling between boron and fluorine.[2]
-
¹⁹F NMR: Use a fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency. Proton decoupling is typically applied.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (or a pure KBr pellet) and ratio it against the sample spectrum to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. Further dilute the stock solution to the appropriate concentration for the specific ionization technique.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for these polar compounds. For positive ion mode ([M+H]⁺), the mobile phase can be acidified with a small amount of formic acid. For negative ion mode ([M-H]⁻ or [M+formate]⁻), a small amount of a weak base like ammonium hydroxide can be added.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.
Reaction Pathway Visualization
This compound and its derivatives are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The generalized catalytic cycle is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Performance Benchmark: (6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid is emerging as a valuable reagent in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves to introduce the electron-deficient 6-(trifluoromethoxy)pyridin-3-yl moiety. This guide provides a comparative analysis of its performance against other pyridyl boronic acids, supported by experimental data and detailed protocols.
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the boronic acid. This property can enhance the biological activity of the resulting coupled products by altering their lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] However, electron-deficient boronic acids can present challenges in Suzuki-Miyaura couplings, often exhibiting lower reactivity and a higher propensity for side reactions like protodeboronation compared to their electron-rich counterparts.[3] Consequently, the choice of catalytic system is crucial for achieving high yields.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH | * |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | Heteroaryl Halides | Not specified | Not specified | Not specified | 51-98[4] |
| 2-Bromo-5-pyridylboronic acid | Heteroaryl Bromides | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 10-32[5] |
| 2-Chloro-5-pyridylboronic acid | Heteroaryl Bromides | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | Moderate[5] |
| 6-Fluoro-3-pyridyl boronic acid | Indole Chlorides | Pd precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 91-99[3] |
*Yield not explicitly stated in the referenced patent, but the reaction is presented as a successful transformation.[6]
The data suggests that with an optimized catalytic system, electron-deficient pyridyl boronic acids, including those with trifluoromethyl and fluoro substituents, can achieve high yields in Suzuki-Miyaura couplings.[3][4] This indicates that this compound, with its strong electron-withdrawing properties, is a viable and effective reagent when appropriate reaction conditions are employed.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted pyridyl boronic acid, based on a procedure described in the patent literature.[6]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
This compound (or other boronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., 2M K₂CO₃) (2.0 eq)
-
Solvent (e.g., Toluene/Ethanol mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid, and the palladium catalyst.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Personal protective equipment for handling (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation (Category 2) |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
| Data sourced from the Safety Data Sheet for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid hydrochloride, a closely related compound.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2] | To protect eyes from contact with dust or splashes, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3][4] | To prevent skin contact and potential irritation.[2] Gloves should be inspected before use and changed if contaminated.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2] | To protect skin from accidental splashes or spills.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | To prevent irritation of the respiratory tract from inhalation of dust or vapors.[2][3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following protocol outlines the necessary steps to be taken before, during, and after handling the compound.
Experimental Protocol for Safe Handling
-
Preparation:
-
Ensure that a certified chemical fume hood is available and functioning correctly.[2][3]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2][3]
-
Clear the work area of any unnecessary items to prevent clutter and potential contamination.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE:
-
Put on all required personal protective equipment as specified in Table 2 before entering the handling area.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid generating dust when transferring the solid.[3][5] Use a spatula or other appropriate tool for transfers.[3]
-
Keep the container of this compound tightly closed when not in use to prevent exposure to moisture and air.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[4][5]
-
-
Post-Handling:
Caption: Workflow for Safe Handling of Boronic Acids.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Disposal Protocol
-
Hazardous Waste Collection: All waste containing this compound, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves), must be collected in a designated and clearly labeled hazardous waste container.[2][4]
-
Container Management: The hazardous waste container should be kept tightly sealed when not in use and stored in a designated, well-ventilated hazardous waste accumulation area.[4]
-
Regulatory Compliance: Dispose of all chemical waste in strict accordance with all applicable federal, state, and local regulations.[2][6] Do not pour boronic acid waste down the drain unless explicitly permitted by your institution and local authorities for neutralized, small quantities.[4][6]
-
Spill Management: In the event of a small spill, use an inert absorbent material such as sand or vermiculite to contain it.[2] The collected material should then be placed in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Table 3: Disposal Guidelines
| Waste Type | Disposal Method |
| Solid this compound | Collect in a labeled, sealed container for hazardous waste disposal.[4] |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated Consumables (e.g., gloves, weigh paper) | Place in a sealed and labeled container for hazardous waste disposal.[4] |
| Aqueous Solutions (small quantities) | For small quantities, neutralization with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 may be possible if permitted by your institution and local regulations.[4] The neutralized solution may then be disposed of down the sanitary sewer with copious amounts of water.[4] Always confirm this is permitted by your institution and local wastewater authority. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
